molecular formula C11H13NOS3 B068068 2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide CAS No. 175276-82-1

2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide

Cat. No. B068068
CAS RN: 175276-82-1
M. Wt: 271.4 g/mol
InChI Key: AIZDNEWEYHSJDA-UHFFFAOYSA-N
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Description

“2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide” is a chemical compound with the molecular formula C11H13NOS3 . It has an average mass of 271.422 Da and a monoisotopic mass of 271.015930 Da . It is also known by other names such as “2-[4-(1,3-Dithiolan-2-yl)phenoxy]-N’-hydroxyacetamidine” and "2-{4-[2-Amino-2-(hydroxyimino)ethoxy]phenyl}-1,3-dithiolane" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,10-11H,5-7,12H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 113-115°C . More detailed physical and chemical properties were not found in the sources I accessed.

Safety and Hazards

While specific safety and hazard information for “2-(4-(1,3-Dithiolan-2-yl)phenoxy)ethanethioamide” was not found, it’s important to handle all chemical compounds with care. General safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS3/c12-10(14)7-13-9-3-1-8(2-4-9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZDNEWEYHSJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372503
Record name 2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175276-82-1
Record name 2-[4-(1,3-dithiolan-2-yl)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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